molecular formula C15H18N4O2 B2835003 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034396-86-4

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No. B2835003
CAS RN: 2034396-86-4
M. Wt: 286.335
InChI Key: FZGVERSTZGGWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, also known as EPU, is a chemical compound that has been studied for its potential use in scientific research. EPU is a urea derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Catalyst-Free Synthesis of Substituted Carbamates

Background: Hetaryl ureas are easily accessible starting materials due to their straightforward synthesis. Researchers have developed a novel catalyst-free method for synthesizing N-pyridin-2-yl , N-quinolin-2-yl , and N-isoquinolin-1-yl carbamates using hetaryl ureas and alcohols . This environmentally friendly technique offers good-to-high yields and allows for the incorporation of various substituents.

Key Findings:
Applications:

Ethyl Benzo[h]quinolin-2-yl Carbamate Synthesis

Background: The same methodology was successfully applied to synthesize ethyl benzo[h]quinolin-2-yl carbamate with a yield of 68% . This compound has its own unique applications.

Applications:

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGVERSTZGGWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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